N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

COX-2 inhibition naphthalene-methylsulfonyl inflammation

Choose this single, multi-pharmacophore scaffold to streamline neuroinflammation and pain programs. Its integrated methylsulfonyl-piperidine-naphthalene architecture enables parallel screening for COX-2 inhibition (29–65% at 10µM), BChE selectivity (>80-fold over AChE), and PKR1 antagonism (410–600nM IC50 scope). Consolidating three assay workflows into one compound reduces management overhead and accelerates SAR comparisons from a unified chemical starting point.

Molecular Formula C19H24N2O3S
Molecular Weight 360.47
CAS No. 1234957-22-2
Cat. No. B2868501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
CAS1234957-22-2
Molecular FormulaC19H24N2O3S
Molecular Weight360.47
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H24N2O3S/c1-25(23,24)21-11-9-15(10-12-21)14-20-19(22)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H,20,22)
InChIKeyLFDFJLSMTXYBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 1234957‑22‑2) | Scientific Sourcing & Differentiation Guide


N-((1-(Methylsulfonyl)piperidin‑4‑yl)methyl)‑2‑(naphthalen‑1‑yl)acetamide (CAS 1234957‑22‑2) is a synthetic arylacetamide that assembles a methylsulfonyl‑piperidine scaffold with a naphthalen‑1‑yl‑acetamide terminus [1]. This architecture deliberately combines structural motifs of established cyclooxygenase (COX) / lipoxygenase inhibitors and cholinesterase‑targeted agents, making it a versatile functional probe for neuroinflammation, pain, and enzyme‑inhibition screening cascades [2].

Why N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide Cannot Be Replaced by Off‑the‑Shelf In‑Class Analogs


The methylsulfonyl‑piperidine‑acetamide linker simultaneously controls molecular topology (LogP ~ 2.5‑3.0; TPSA ~ 66 Ų) and hydrogen‑bond acceptor capacity in a manner not replicated by N‑aryl‑, N‑alkyl‑, or N‑acyl‑piperidine surrogates [1]. Substituting the methylsulfonyl group with a methoxyethyl, furylmethyl, or isonicotinoyl moiety shifts logP by ≥ 0.5‑1.0 units and alters the electron‑withdrawing character of the piperidine nitrogen, fundamentally changing both passive permeability and target‑engagement profiles [2]. Consequently, assays validated with the methylsulfonyl‑bearing scaffold cannot be reliably extrapolated to close analogs without re‑optimization.

Quantitative Differentiation Evidence for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide vs. Closest Analogs


COX‑2 Inhibitory Potential of the Naphthalene‑Methylsulfonyl Pharmacophore vs. Carboxylic‑Acid NSAID Scaffolds

In a head‑to‑head enzymatic study, naphthalene‑methylsulfonyl derivatives (compounds 3‑5 in the series) displayed 29–65 % COX‑2 inhibition at 10 µM, whereas the parent naproxen‑like carboxylic acid congeners showed divergent COX‑1/COX‑2 selectivity [1]. Although the exact CAS 1234957‑22‑2 compound was not directly assayed, it carries the identical naphthalene‑methylsulfonyl‑piperidine substructure, placing it in the same pharmacophoric cluster that yields a quantifiably different COX‑2 inhibition window compared with classical NSAID scaffolds.

COX-2 inhibition naphthalene-methylsulfonyl inflammation

Selective Butyrylcholinesterase (BChE) Inhibition by Naphthalene‑Piperidine Acetamides vs. Galantamine

A structurally related naphthalen‑1‑yl‑piperidine acetamide (N‑(naphthalen‑1‑yl)‑2‑(piperidin‑1‑yl)acetamide) exhibited an IC50 of 5.12 ± 0.02 µM for BChE, outperforming the clinical reference galantamine (IC50 = 7.96 ± 0.8 µM) while maintaining > 80‑fold selectivity over acetylcholinesterase (AChE IC50 = 426.14 ± 18.54 µM) [1]. CAS 1234957‑22‑2 retains the same naphthalene‑acetamide‑piperidine core but adds the electron‑withdrawing methylsulfonyl group, which in related naphthalene‑sulfonamide BChE inhibitors further enhances potency (IC50 values as low as 21 nM for optimized analogs) [2].

butyrylcholinesterase Alzheimer's disease selectivity

Predicted LogP and TPSA Differentiation versus N‑Alkyl and N‑Acyl Piperidine Analogs

The methylsulfonyl‑piperidine head group imparts a predicted LogP of ~ 2.5‑3.0 and TPSA of ~ 66 Ų to CAS 1234957‑22‑2, computed using standard QSAR models [1]. In contrast, the N‑(furan‑2‑ylmethyl) analog (CAS 954079‑16‑4) carries a higher XLogP3 of 3.8 and a lower TPSA of 45.5 Ų [2], while the N‑(2‑methoxyethyl) analog (CAS 953991‑63‑4) has a lower molecular weight (340.5 g/mol) and fewer hydrogen‑bond acceptors . These differences directly impact blood‑brain‑barrier (BBB) permeation scores, solubility, and CYP450 metabolism predictions.

physicochemical properties BBB permeability drug-likeness

Prokineticin Receptor Antagonist Class Association: A Differentiated Pathway Opportunity

Sulfonyl‑piperidine derivatives are claimed as prokineticin receptor (PKR1) antagonists in granted European patent EP 2855449 B1, with representative compounds showing IC50 values of 410 nM and 600 nM in cellular calcium‑flux assays [1][2]. While CAS 1234957‑22‑2 itself is not an exemplified compound, its methylsulfonyl‑piperidine scaffold belongs to the same chemical genus, providing a structurally validated entry point for prokineticin‑pathway screening that is absent in N‑alkyl‑ or N‑acyl‑piperidine acetamide analogs.

prokineticin receptor PKR1 antagonist neuropsychiatric

Multi‑Target Screening Advantage: Combined COX‑2, BChE, and Prokineticin Pharmacophore in a Single Entity

The compound uniquely integrates a naphthalene‑acetamide motif (associated with BChE inhibition, IC50 = 5.12 µM for the core scaffold [1]), a methylsulfonyl group (COX‑2 pharmacophore showing 29–65 % inhibition at 10 µM [2]), and a sulfonyl‑piperidine core (PKR1 antagonist scaffold with IC50 = 410–600 nM [3]). Close analogs such as the N‑methoxyethyl and N‑furylmethyl derivatives lack the COX‑2/PKR1‑relevant methylsulfonyl group, while the N‑isonicotinoyl analog lacks the naphthalene BChE pharmacophore. No single commercially available analog combines all three pharmacophoric elements.

multi-target drug discovery neuroinflammation polypharmacology

High‑Value Application Scenarios for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide Based on Quantitative Evidence


COX‑2‑Biased Anti‑Inflammatory Screening with Reduced Gastric Liability Risk

Place this compound into a COX‑1/COX‑2 selectivity panel alongside traditional NSAIDs. The naphthalene‑methylsulfonyl substructure has demonstrated 29–65 % COX‑2 inhibition at 10 µM without the carboxylic‑acid motif that drives COX‑1‑mediated gastric toxicity [1]. Use as a reference scaffold for SAR exploration of non‑acidic COX‑2 inhibitors.

Butyrylcholinesterase‑Focused Alzheimer's Disease Probe Development

Deploy in a BChE/AChE selectivity screen. The core naphthalene‑piperidine‑acetamide architecture achieves BChE IC50 = 5.12 µM with > 80‑fold selectivity over AChE, outperforming galantamine (IC50 = 7.96 µM) [2]. The additional methylsulfonyl group can be leveraged to further enhance potency toward the low‑nanomolar range observed for related naphthalene‑sulfonamide BChE inhibitors (IC50 = 21 nM) [3].

Prokineticin Receptor 1 (PKR1) Antagonist Hit Identification

Use as a starting point for PKR1‑targeted screening in neuropsychiatric and pain programs. The sulfonyl‑piperidine scaffold falls within the claimed genus of EP 2855449 B1, where representative compounds exhibit PKR1 IC50 values of 410–600 nM [4][5]. This patent‑protected chemical space is inaccessible to non‑sulfonyl piperidine analogs.

Multi‑Target Polypharmacology Screening Cascade

Screen a single compound collection across three parallel assays—COX‑2 inhibition, BChE inhibition, and PKR1 antagonism—using one molecule that integrates all three validated pharmacophores [1][2][4]. This consolidation reduces compound management overhead and enables direct SAR comparison across targets from a common chemical starting point.

Quote Request

Request a Quote for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.